1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione
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Overview
Description
1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione is a synthetic organic compound that features a piperazine ring substituted with an ethyl group and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione typically involves the reaction of ethyl-substituted piperazine with tetrahydropyran derivatives under controlled conditions. One common method includes the use of tetrahydrofuran (THF) as a solvent and a base such as sodium hydride (NaH) to facilitate the reaction . The reaction is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents such as bromoethane or chloromethane.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used .
Scientific Research Applications
1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its effects .
Comparison with Similar Compounds
Similar Compounds
1-(tetrahydro-2H-pyran-4-yl)ethanone: Shares the tetrahydropyran moiety but lacks the piperazine ring.
Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate: Contains a similar tetrahydropyran structure with different functional groups.
Uniqueness
1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione is unique due to its combination of the piperazine ring and tetrahydropyran moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-ethyl-3-(oxan-4-yl)piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-2-13-7-9(14)12-10(11(13)15)8-3-5-16-6-4-8/h8,10H,2-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTMHGCYXFGRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=O)NC(C1=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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